Butoxyde de pipéronyle-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

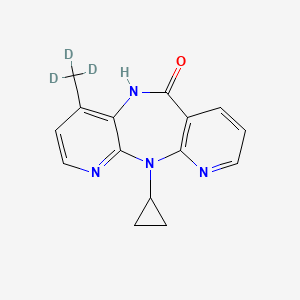

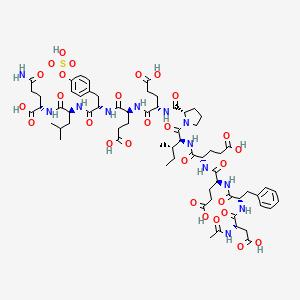

Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium . Piperonyl Butoxide itself is a well-known insecticide synergist, enhancing the efficacy of various pesticides such as pyrethrins, pyrethroids, carbamates, and rotenone . The deuterium-labeled version, Piperonyl Butoxide-d9, is primarily used in scientific research for isotope dilution mass spectrometry (IDMS) to quantitatively analyze pesticides .

Applications De Recherche Scientifique

Piperonyl Butoxide-d9 is extensively used in scientific research, particularly in the field of analytical chemistry. Its primary application is in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps in overcoming matrix effects and ensures accurate quantification of analytes in complex samples . Additionally, Piperonyl Butoxide-d9 is used in studies related to insecticide resistance and the development of new pesticide formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperonyl Butoxide-d9 is synthesized by replacing the butoxy protons in Piperonyl Butoxide with deuterium . The general synthetic route involves the condensation of the sodium salt of 2-(2-butoxyethoxy)ethanol with the chloromethyl derivative of hydrogenated safrole (dihydrosafrole) . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide and solvents like cyclohexane or toluene .

Industrial Production Methods

The industrial production of Piperonyl Butoxide-d9 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of isotope-labeled starting materials is crucial for the production of Piperonyl Butoxide-d9 .

Analyse Des Réactions Chimiques

Types of Reactions

Piperonyl Butoxide-d9 undergoes various chemical reactions, including:

Oxidation: Piperonyl Butoxide-d9 can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Piperonyl Butoxide-d9 .

Mécanisme D'action

Piperonyl Butoxide-d9 acts as a synergist by inhibiting the mixed-function oxidase (MFO) system in insects . The MFO system is responsible for the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl Butoxide-d9 enhances the efficacy of insecticides, allowing for lower doses to be used for a lethal effect . This mechanism involves the inhibition of cytochrome P450 enzymes, which are crucial for the detoxification processes in insects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperonyl Butoxide: The non-deuterated analog of Piperonyl Butoxide-d9, widely used as an insecticide synergist.

Sesame Oil: Used as a natural synergist for pyrethrins and pyrethroids.

Rape Seed Oil: Another natural synergist with similar properties to Piperonyl Butoxide.

Uniqueness

Piperonyl Butoxide-d9 is unique due to its isotope labeling, which makes it particularly useful in analytical applications like isotope dilution mass spectrometry . This labeling allows for precise quantification and analysis of pesticide residues, which is not possible with non-labeled analogs .

Propriétés

Numéro CAS |

1329834-53-8 |

|---|---|

Formule moléculaire |

C19H30O5 |

Poids moléculaire |

347.499 |

Nom IUPAC |

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |

Clé InChI |

FIPWRIJSWJWJAI-NPNXCVMYSA-N |

SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

Synonymes |

5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)

![[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589191.png)